Cathayanon B

Description

Extraction and Chromatographic Isolation Techniques from Morus cathayana

The journey to obtaining pure Cathayanon B begins with its careful extraction from the root bark of Morus cathayana, a plant belonging to the Moraceae family. acs.orgresearchgate.net

The initial step involves the extraction of a wide range of chemical constituents from the dried and powdered root bark. This is typically achieved through exhaustive maceration or Soxhlet extraction using a polar solvent. Methanol (B129727) or ethanol (B145695) are commonly employed for this purpose due to their effectiveness in dissolving a broad spectrum of phenolic compounds, including flavonoids and their adducts.

Following the initial crude extraction, a liquid-liquid partitioning process is used to separate compounds based on their polarity. The crude methanol or ethanol extract is often suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This fractionation concentrates the desired compounds, like this compound, into the fraction with a compatible polarity, typically the ethyl acetate or chloroform fraction, while removing unwanted substances like fats and highly polar glycosides.

The enriched fraction containing this compound is a complex mixture that requires further separation using advanced chromatographic techniques. A common strategy involves a series of chromatographic steps:

Silica (B1680970) Gel Column Chromatography: The fraction is first subjected to column chromatography over a silica gel stationary phase. Compounds are separated based on their affinity for the silica gel, with a gradient elution system of solvents (e.g., a mixture of hexane (B92381) and ethyl acetate with increasing ethyl acetate concentration) being used to wash the compounds through the column at different rates.

Size-Exclusion Chromatography: Fractions from the silica gel column that show the presence of this compound are often further purified using size-exclusion chromatography, for instance, with a Sephadex LH-20 column. This technique separates molecules based on their size, effectively removing other compounds of different molecular weights.

High-Performance Liquid Chromatography (HPLC): The final purification step to achieve high-purity this compound typically employs preparative or semi-preparative High-Performance Liquid Chromatography (HPLC). Utilizing a reverse-phase column (such as a C18 column) and a meticulously optimized mobile phase (often a gradient of acetonitrile (B52724) and water), HPLC provides the high resolution necessary to isolate this compound from any remaining closely related isomers or impurities. acs.org

Structure

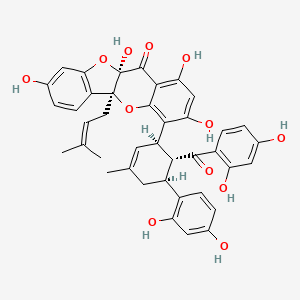

2D Structure

Properties

Molecular Formula |

C40H36O12 |

|---|---|

Molecular Weight |

708.7 g/mol |

IUPAC Name |

(5aS,10aR)-4-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-32(27)51-40(39,50)38(49)35-31(47)17-30(46)34(37(35)52-39)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(48)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-47,50H,11-12H2,1-3H3/t25-,26-,33-,39+,40+/m1/s1 |

InChI Key |

VUMCPXPDRABAGL-NNLMJVJUSA-N |

Isomeric SMILES |

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@]6([C@@](O5)(C7=C(O6)C=C(C=C7)O)CC=C(C)C)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C5C(=C(C=C4O)O)C(=O)C6(C(O5)(C7=C(O6)C=C(C=C7)O)CC=C(C)C)O |

Synonyms |

cathayanon B |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Cathayanon B

Comprehensive Spectroscopic Analysis for Structural Determination

1D NMR (¹H, ¹³C) Data Interpretation

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound. In the study of Cathayanon B, high-resolution mass spectrometry was instrumental in establishing its molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry of this compound afforded the exact mass of the molecular ion, which, when compared with calculated values for potential elemental compositions, unequivocally established its molecular formula as C₄₀H₃₆O₁₂. researchgate.net This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental makeups.

While the specific high-resolution mass spectrometry data for this compound is not extensively published, analysis of its close structural analog, Sanggenon C, provides insight into the expected measurements.

Table 1: High-Resolution Mass Spectrometry Data for Sanggenon C

| Ion Description | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | 709.2280 | 709.2278 |

| [M+Na]⁺ | 731.2100 | 731.2097 |

| [M-H]⁻ | 707.2134 | 707.2139 |

Note: This data is for Sanggenon C, a structural analog of this compound, and is presented for illustrative purposes.

Fragmentation Pattern Analysis

The fragmentation pattern of a molecule in mass spectrometry provides a "fingerprint" that aids in its structural elucidation. For complex flavonoids like this compound, which are Diels-Alder adducts, a characteristic fragmentation pathway involves the retro-Diels-Alder (RDA) reaction. This process cleaves the C-ring of the flavonoid structure, yielding diagnostic fragment ions that reveal information about the substituents on the A and B rings. mdpi.com

In the case of this compound's analog, Sanggenon C, mass spectrometry studies have shown characteristic neutral losses. For instance, under negative ionization, the deprotonated ion of Sanggenon C ([M-H]⁻ at m/z 707) has been observed to undergo neutral losses of two resorcinol (B1680541) (C₆H₆O₂) groups. bg.ac.rs The fragmentation of this compound is expected to follow similar pathways, providing crucial data for confirming its proposed structure.

Table 2: Key Mass Spectral Peaks for Sanggenon C (CI-B; MS)

| m/z | Relative Intensity (%) |

|---|---|

| 709.2 | 1.8 |

| 599.2 | 3.5 |

| 585.2 | 4.8 |

| 479.1 | 10.3 |

| 355.1 | 14.5 |

| 191.1 | 20.2 |

| 151.1 | 100.0 |

| 111.0 | 57.6 |

Source: MassBank Record MSBNK-Fac_Eng_Univ_Tokyo-JP000158 for Sanggenon C. This data is illustrative for the fragmentation of a closely related analog of this compound.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for determining the absolute configuration of chiral molecules. bitesizebio.comnih.gov As this compound possesses multiple stereocenters, CD spectroscopy was essential in assigning their spatial arrangement. The differential absorption of left and right circularly polarized light by the molecule provides a unique spectrum, with positive or negative peaks (Cotton effects) that are characteristic of its specific stereochemistry. univr.it

X-ray Crystallography (where applicable for this compound or closely related analogs)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. units.it For this compound, while its own crystal structure was not reported, the structure of its co-isolated and closely related analog, Cathayanon A, was confirmed by X-ray crystallographic analysis. researchgate.net This analysis provided unambiguous proof of the connectivity and stereochemistry of Cathayanon A, which shares a significant structural core with this compound. The data from Cathayanon A serves as a strong reference for confirming the structural assignments of this compound made through other spectroscopic methods.

Absolute Configuration Determination of this compound

The culmination of data from various spectroscopic techniques led to the definitive determination of the absolute configuration of this compound. The molecular formula was established by HRMS. The core structure and connectivity were pieced together using NMR spectroscopy (not detailed here) and supported by the fragmentation patterns observed in mass spectrometry. Finally, the precise three-dimensional arrangement of the atoms, or stereochemistry, was assigned using chiroptical methods.

The absolute configuration of this compound was conclusively determined to be 2S, 3R, 14R, 19S, 20R . researchgate.net This assignment was made possible by careful analysis of all spectroscopic data and comparison with related known compounds.

Biosynthesis of Cathayanon B

Proposed Biosynthetic Pathways for Diels-Alder Type Adducts in Morus Plants

The biosynthesis of Cathayanon B and other DAAs in Morus plants is postulated to occur via an intermolecular [4+2] cycloaddition, also known as the Diels-Alder reaction. mdpi.comresearchgate.net This reaction is a fundamental process in organic chemistry for forming six-membered rings, and its application in a biological context highlights nature's efficiency in constructing complex molecular architectures. rsc.orgbiorxiv.orgnsf.gov The pathway involves the reaction between a diene (a molecule with two adjacent double bonds) and a dienophile (a molecule with a double or triple bond that reacts with the diene). mdpi.com

This key cycloaddition step is responsible for creating the signature cyclohexene (B86901) core of these natural products. nih.govnih.gov The stereochemistry of the resulting adducts, which are consistently found to be optically active, strongly suggests that the reaction is not spontaneous but is instead catalyzed by an enzyme, ensuring high specificity. mdpi.comrsc.org

Based on the structure of the diene precursor, the DAAs found in mulberry are typically categorized into several types. These classifications depend on the specific phenolic nuclei that undergo the cycloaddition reaction. kib.ac.cn The result is a diverse family of compounds, including this compound, all sharing a common biosynthetic origin centered on the Diels-Alder reaction. researchgate.netkib.ac.cn

Identification of Precursor Molecules

The construction of Diels-Alder type adducts in Morus species involves the coupling of two distinct polyphenolic precursors. nih.gov The dienophile is generally a chalcone (B49325), a type of natural phenol, while the diene is a dehydroprenylpolyphenol. mdpi.comnih.gov The dehydroprenyl portion of one molecule is enzymatically converted into a conjugated diene system, which is then primed to react with the α,β-double bond of a chalcone molecule acting as the dienophile. rsc.org

Research using Morus alba cell cultures has been instrumental in elucidating these precursor-product relationships. Administration experiments with labeled precursors have provided direct evidence for the biosynthetic pathway. rsc.orgcdnsciencepub.com For instance, feeding cell cultures with O-methylated chalcone derivatives led to the formation of the corresponding O-methylated Diels-Alder adducts, confirming that chalcones are key building blocks. rsc.orgrsc.org These studies strongly indicate that a prenylated chalcone can act as a dienophile, while another molecule, such as a dehydroprenyl-2-arylbenzofuran or another dehydroprenylchalcone, serves as the diene. rsc.orgcdnsciencepub.com

The fundamental building blocks for these precursors are derived from well-established primary metabolic routes, including the shikimate pathway, which produces aromatic amino acids like L-phenylalanine and L-tyrosine that lead to the chalcone skeleton. cdnsciencepub.com

| Diels-Alder Adduct Type | Putative Dienophile | Putative Diene Source | Example Compound |

|---|---|---|---|

| Chalcone + Dehydroprenylflavone | Chalcone | Dehydroprenylflavone | Kuwanon G, Kuwanon H |

| Chalcone + Dehydroprenylchalcone | Chalcone | Dehydroprenylchalcone | Kuwanon J |

| Chalcone + Dehydroprenyl-2-arylbenzofuran | Chalcone | Dehydroprenyl-2-arylbenzofuran | Chalcomoracin |

| Chalcone + Dehydroprenylstilbene | Chalcone | Dehydroprenylstilbene | Kuwanon X |

Enzymatic Mechanisms and Catalysis in Cycloaddition Reactions

The formation of optically active DAAs like this compound points to the existence of specific enzymes, termed Diels-Alderases, that catalyze the [4+2] cycloaddition. rsc.orgnih.gov While the concept of a biological Diels-Alder reaction has been proposed for decades, the definitive identification and characterization of these enzymes have been a more recent development. biorxiv.orgnih.gov

In the biosynthesis of chalcomoracin, a related mulberry DAA, two key enzymes from the berberine (B55584) bridge enzyme (BBE)-like family have been identified in Morus alba. researchgate.net

MaMO (Morus alba Monooxygenase) : This enzyme catalyzes an oxidative dehydrogenation reaction. It acts on a prenyl group of a precursor molecule to form the conjugated diene required for the Diels-Alder reaction. researchgate.net

MaDA (Morus alba Diels-Alderase) : This enzyme is a true, stand-alone intermolecular Diels-Alderase. researchgate.net It takes the diene produced by MaMO and the chalcone dienophile and catalyzes their [4+2] cycloaddition. researchgate.net MaDA is notable because it facilitates this complex bond-forming reaction without performing a redox reaction, which is the typical function of BBE-like enzymes. researchgate.net

Both MaMO and MaDA are FAD (flavin adenine (B156593) dinucleotide)-dependent enzymes. researchgate.netrepec.org The discovery of MaDA provided the first direct evidence of an enzyme dedicated solely to catalyzing an intermolecular Diels-Alder reaction in plants, solving a long-standing puzzle in natural product biosynthesis. researchgate.net

| Enzyme | Enzyme Family | Function |

|---|---|---|

| MaMO | Berberine Bridge Enzyme (BBE)-like | Catalyzes oxidative dehydrogenation to form the diene precursor. |

| MaDA | Berberine Bridge Enzyme (BBE)-like | Catalyzes the non-redox intermolecular [4+2] cycloaddition (Diels-Alder reaction). |

Genetic Basis of this compound Biosynthesis (Hypothetical Exploration)

While the specific genes for this compound biosynthesis in Morus cathayana have not been fully elucidated, research on the closely related enzymes in Morus alba provides a strong foundation for a hypothetical model. The genetic basis for the evolution of these unique enzymes appears to be a process of gene duplication and neofunctionalization. researchgate.netrepec.orgspringernature.com

It is proposed that the Morus Diels-Alderases (DAs) evolved from an ancestral gene that coded for a flavin adenine dinucleotide (FAD)-dependent oxidocyclase (OC), another type of enzyme in the BBE-like family. researchgate.netrepec.orgnih.gov This ancestral enzyme likely catalyzed oxidative cyclization reactions on isoprenoid-substituted phenols. researchgate.netrepec.org Following a gene duplication event, one copy of the gene was freed from its original selective pressures, allowing it to accumulate mutations. researchgate.net

Through this evolutionary process, specific, critical amino acid substitutions are thought to have altered the enzyme's active site and catalytic mechanism. researchgate.netrepec.org Research combining phylogenetic analysis, ancestral sequence reconstruction, and site-directed mutagenesis has identified several key substitutions (including S348L, A357L, D389E, and H418R) that enable the ancestral oxidocyclase to lose its redox activity and gain the new function of catalyzing an intermolecular Diels-Alder reaction. researchgate.netrepec.orgnih.gov This evolutionary pathway illustrates how plants can develop novel enzymatic functions to create new, structurally diverse secondary metabolites, a process known as metabolic diversification. researchgate.net Unraveling these genetic pathways is crucial for understanding plant chemistry and could enable future efforts to produce these complex molecules through synthetic biology. springernature.com

Chemical Synthesis and Derivatization Strategies for Cathayanon B

Total Synthesis Approaches for Cathayanon B

As of the current body of scientific literature, a total synthesis of this compound has not been reported. The compound is known through its isolation from natural sources, with its structure and absolute stereochemistry having been determined through spectroscopic analysis and X-ray crystallography of related compounds. nih.gov Nevertheless, the complex architecture of this compound makes it an excellent subject for proposing synthetic strategies, which are crucial for confirming its structure, providing access to larger quantities for biological studies, and enabling the synthesis of analogs.

A logical retrosynthetic analysis of this compound (1) begins with the key strategic disconnection of the central cyclohexene (B86901) ring, which is formed via a Diels-Alder reaction. This is a common and powerful strategy for the synthesis of many complex natural products containing such motifs. deanfrancispress.comscitepress.org This disconnection reveals two primary building blocks: a diene and a dienophile.

Specifically, the structure of this compound suggests that it is formed from the [4+2] cycloaddition of a dehydroprenylated flavonoid, acting as the diene, and a chalcone (B49325) derivative, serving as the dienophile. This proposed pathway is consistent with the biosynthetic origins of similar adducts found in Morus species.

The proposed key intermediates are:

Intermediate A (Diene): A dehydroprenylated flavanone (B1672756). The specific flavanone would possess the core structure necessary for the A and C rings of the final product.

Intermediate B (Dienophile): A chalcone. This would form the B and D rings of this compound.

The synthesis of these key intermediates would be a significant undertaking in itself. The synthesis of the dehydroprenylated flavanone (Intermediate A) would likely involve the construction of the flavanone core followed by a selective prenylation and subsequent dehydrogenation to form the diene system. The chalcone (Intermediate B) could be synthesized through a Claisen-Schmidt condensation between an appropriately substituted acetophenone (B1666503) and a benzaldehyde.

Table 1: Proposed Key Intermediates for this compound Total Synthesis

| Intermediate | Structure (Hypothetical) | Key Synthetic Steps |

|---|---|---|

| Intermediate A (Diene) | A dehydroprenylated flavanone derivative | Flavanone synthesis, regioselective prenylation, dehydrogenation |

| Intermediate B (Dienophile) | A chalcone derivative | Claisen-Schmidt condensation |

This table presents a hypothetical retrosynthetic analysis as a formal synthesis has not been published.

A major challenge in the total synthesis of this compound is the precise control of its stereochemistry. This compound has several stereocenters, and its absolute configuration has been determined as 2S, 3R, 14R, 19S, 20R. nih.gov Achieving this specific stereoisomer requires highly stereoselective reactions.

The key stereochemical challenges include:

Stereochemistry of the Precursors: The flavanone and chalcone intermediates themselves may contain stereocenters that need to be established with high fidelity. For the flavanone intermediate, asymmetric dihydroxylation or Sharpless asymmetric epoxidation could be employed to set the stereocenters on the C-ring.

Stereocontrol in the Diels-Alder Reaction: The [4+2] cycloaddition must be controlled to yield the desired endo/exo selectivity and facial selectivity to establish the relative and absolute stereochemistry of the newly formed six-membered ring. This could potentially be achieved through the use of chiral Lewis acid catalysts or by employing substrate-controlled diastereoselectivity, where the inherent chirality of the intermediates directs the approach of the reaction partners.

The synthesis would require careful selection of reagents and conditions to ensure the desired stereochemical outcome, likely involving extensive screening of chiral catalysts and reaction conditions.

Retrosynthetic Analysis and Key Intermediate Synthesis

Semi-Synthesis and Biotransformation Pathways

Currently, there are no published studies on the semi-synthesis or biotransformation of this compound. Semi-synthesis, which involves the chemical modification of the natural product, would be a valuable strategy to produce derivatives for structure-activity relationship (SAR) studies. Given the availability of this compound from natural sources, albeit likely in limited quantities, such approaches could provide more direct access to analogs than total synthesis.

Biotransformation, the use of microorganisms or enzymes to carry out chemical modifications, represents another promising avenue. researchgate.net Microbial transformations can often achieve high regio- and stereoselectivity on complex molecules, potentially modifying hydroxyl groups or other functionalities on the this compound scaffold in ways that are difficult to achieve with conventional chemical methods. pageplace.de Future research in this area could lead to the efficient production of novel this compound derivatives.

Pre Clinical Biological Activities and Mechanistic Investigations of Cathayanon B

Anti-inflammatory Activity Profiling

In Vitro Cell-Based Models of Inflammation

As of the current scientific literature, there are no published studies investigating the anti-inflammatory activity of Cathayanon B using in vitro cell-based models of inflammation.

Molecular Mechanisms of Anti-inflammatory Action (e.g., cytokine modulation, signaling pathway inhibition)

There are currently no specific studies detailing the molecular mechanisms of the anti-inflammatory action of this compound, such as its effects on cytokine modulation or the inhibition of inflammatory signaling pathways.

Antitumor Activity Research

Inhibition of Leukemia Cell Adhesion Studies (In Vitro)

The primary reported antitumor activity of this compound in preclinical studies involves its effect on cell adhesion, a critical process in cancer metastasis. Research has shown that this compound can inhibit the adhesion of leukemia cells to bovine aortic endothelial cells in an in vitro setting. mdpi.com This finding suggests a potential mechanism by which this compound could interfere with the metastatic cascade of hematological malignancies. The interaction between circulating leukemia cells and the vascular endothelium is a pivotal step for their extravasation and infiltration into tissues. banglajol.infonarraj.org By disrupting this adhesion, this compound may help to limit the spread of leukemia cells.

Detailed quantitative data from these studies, such as the half-maximal inhibitory concentration (IC₅₀), are not specified in the available literature.

Table 1: In Vitro Antitumor Activity of this compound

| Activity | Cellular Model | Finding | Reference |

|---|

Investigations into Other Antitumor Mechanisms (e.g., apoptosis induction, cell cycle arrest in relevant cellular models)

Currently, there are no published scientific investigations into other potential antitumor mechanisms of this compound, such as its ability to induce apoptosis or cause cell cycle arrest in cancer cell lines.

Exploration of Other Pre-clinical Bioactivities (e.g., antioxidant potential)

There are no reports in the scientific literature on the evaluation of the antioxidant potential or other preclinical bioactivities of this compound. Standard assays to determine such activity, for instance, using DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods, have not been reported for this specific compound.

Elucidation of Specific Molecular Targets and Binding Interactions

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific data regarding the molecular targets and binding interactions of the chemical compound this compound. The structured outline provided below highlights the areas where information is currently unavailable.

Receptor Binding Studies in Cellular Systems

No peer-reviewed studies detailing the direct binding of this compound to specific cellular receptors have been identified. Consequently, data on its binding affinity, such as equilibrium dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50) in receptor-based assays, are not available.

Enzyme Inhibition Assays

There is no published research that has investigated the inhibitory effects of this compound on specific enzymes. As a result, there is no data available on its potency or mechanism of enzyme inhibition, including IC50 values or enzyme kinetic analyses.

Structure Activity Relationship Sar Studies of Cathayanon B and Its Analogs

Identification of Essential Structural Moieties for Bioactivity

The bioactivity of flavonoids, the class of compounds to which Cathayanon B belongs, is often dictated by the arrangement and type of substituents on their core structure. For compounds isolated from the Morus genus, several structural features have been identified as important for their biological effects, such as cytotoxicity and enzyme inhibition. d-nb.info

Key structural moieties considered essential for the bioactivity of this compound and related flavonoids include:

The Flavonoid Nucleus: The fundamental C6-C3-C6 skeleton is a prerequisite for activity.

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic rings significantly influence activity. For instance, in related flavonols, specific hydroxylation patterns can be crucial.

Prenyl Groups: The presence, number, and location of prenyl or other isoprenoid side chains are critical determinants of bioactivity. These lipophilic groups can affect membrane permeability and interaction with protein targets. Long-range correlations observed in spectroscopic analyses, such as those between an isopentenyl proton and the flavonoid core, confirm the position of these substitutions. jst.go.jp

Diels-Alder Type Adducts: this compound is a Diels-Alder adduct, a feature common to many bioactive compounds from Morus species. This complex, three-dimensional structure is a key contributor to its specific biological profile. d-nb.info

Research on related compounds from the same plant genus provides clues. For example, studies on other Diels-Alder adducts from Morus have highlighted the importance of the flavonoid unit and its substituents in their anti-diabetic and cytotoxic effects. d-nb.info

Impact of Functional Group Modifications on Potency and Selectivity

Modifying the functional groups of this compound can lead to significant changes in its biological potency and selectivity. While specific data for this compound is limited, studies on analogous compounds from the Morus genus offer valuable insights.

A comparative analysis of Cathayanon H and Cathayanon I, which are structurally related to this compound, suggests that C-2' hydroxylation might decrease cytotoxicity. d-nb.info This indicates that even minor changes to the hydroxylation pattern on the B-ring can have a substantial impact on biological activity.

The table below illustrates hypothetical modifications to the this compound structure and their potential impact on bioactivity, based on general principles of flavonoid SAR.

| Modification | Position | Potential Impact on Bioactivity | Rationale |

| Addition of Hydroxyl Group | C-3' or C-5' | Increased antioxidant activity | Enhances radical scavenging capability. |

| Removal of Prenyl Group | C-6 or C-8 | Decreased cytotoxicity | Reduces lipophilicity and potential for membrane interaction. |

| Methylation of Hydroxyl Group | Phenolic -OH | Decreased activity | Blocks hydrogen bonding potential, which is often crucial for receptor binding. |

| Isomerization of Prenyl Group | - | Altered potency or selectivity | Changes the three-dimensional shape and fit within a biological target. |

This table is illustrative and based on general SAR principles for flavonoids, as specific modification data for this compound is not extensively available.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral drugs and natural products. uou.ac.innih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles because biological targets like enzymes and receptors are themselves chiral. nih.govkhanacademy.org

This compound possesses multiple chiral centers, meaning it can exist in different stereoisomeric forms. The specific spatial arrangement of its substituents is critical for its interaction with biological macromolecules. An active enantiomer must align its functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) with the corresponding binding sites on a receptor for a biological effect to occur. nih.gov Its mirror image, the inactive enantiomer, will be unable to achieve the same complementary fit. khanacademy.org

Evidence from related compounds underscores the importance of stereochemistry. A study comparing the flavonols cathayanin B and the inactive cathayanin C suggested that the configuration at the C-2 and C-3 positions might be a determining factor for activity, with the (2R, 3S) configuration being favored over the (2S, 3R) configuration. d-nb.info This highlights that subtle changes in the 3D structure can lead to a complete loss of activity. Therefore, the specific stereochemistry of this compound is integral to its function, and different stereoisomers are expected to have different potencies.

Computational Chemistry Approaches to SAR Analysis

Computational chemistry provides powerful tools to investigate and predict the SAR of compounds like this compound at a molecular level, offering insights that can guide the synthesis and evaluation of new analogs. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govpjps.pk This method can elucidate the binding mode of this compound within the active site of an enzyme or receptor, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. researchgate.net For instance, docking studies on inhibitors of cathepsin B, a potential target for such compounds, have been used to visualize how ligands interface with critical amino acid residues like Gln23, Cys29, and His199. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed. MD simulations provide a dynamic view of the protein-ligand complex over time, assessing the stability of the predicted binding pose and the flexibility of the interacting molecules. researchgate.net These simulations can confirm if the initial docked conformation is stable, which is crucial for a compound to exert a sustained biological effect. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, untested compounds.

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of this compound analogs with known activities. nih.govnih.gov A statistical method, such as partial least squares (PLS), is then used to build an equation linking these descriptors to the observed biological activity (e.g., IC50 values). nih.gov

A successful QSAR model, indicated by strong correlation coefficients (r²) and cross-validated correlation coefficients (q²), can be a valuable tool for:

Predicting Potency: Estimating the biological activity of designed but not-yet-synthesized analogs. nih.gov

Guiding Optimization: Identifying which molecular properties are most important for activity, thereby guiding further chemical modifications.

Virtual Screening: Rapidly evaluating large libraries of virtual compounds to prioritize those with the highest predicted activity for synthesis. nih.gov

For example, QSAR models have been successfully built for cathepsin B inhibitors, demonstrating a strong ability to distinguish between active and inactive compounds, which facilitates the optimization and design of novel inhibitors. nih.govnih.gov While specific QSAR models for this compound are not widely published, the methodology remains a powerful and relevant approach for studying its SAR. nih.gov

Advanced Analytical Methodologies for Cathayanon B Research

Chromatographic Methods for Separation and Characterization

Chromatography is fundamental to the study of natural products, enabling the separation of individual compounds from complex plant extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of flavonoids and other polyphenols from plant sources like Morus species. ubbcluj.roscielo.brresearchgate.netkorseaj.org Reversed-phase HPLC, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase, is the most common approach. scielo.br A gradient elution, where the composition of the mobile phase is changed over time, is typically required to resolve the wide range of compounds present in a crude extract. scielo.br

For the analysis of an extract from Morus cathayana to isolate or characterize Cathayanon B, a typical HPLC method would involve a C18 column and a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or UV-Vis detector, which provides spectral information that can help in the preliminary identification of compound classes. scielo.brresearchgate.net The retention time and UV spectrum of a peak can be compared to those of a known standard, if available, for identification. Studies on Morus species have successfully used HPLC to identify numerous flavonoids, such as quercetin (B1663063) and kaempferol (B1673270) derivatives. ubbcluj.roscielo.br

Table 7.1.1: Illustrative HPLC Parameters for Flavonoid Analysis

| Parameter | Value/Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 4 µm) scielo.br |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 100% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD (200-400 nm) |

| Column Temperature | 35 °C |

This table presents typical starting conditions for the chromatographic separation of complex flavonoid mixtures and is for illustrative purposes.

Gas Chromatography–Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net However, large and polar molecules like this compound are non-volatile and cannot be analyzed directly by GC-MS. researchgate.netnih.govtandfonline.com To make them amenable to GC analysis, a chemical derivatization step is necessary to increase their volatility and thermal stability. nih.govmdpi.com

The most common derivatization technique for compounds with hydroxyl groups, such as flavonoids, is silylation. nih.govmdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.govnih.gov After derivatization, the now-volatile this compound derivative could be separated on a GC column and detected by a mass spectrometer. The resulting mass spectrum would provide a fragmentation pattern that is characteristic of the derivatized molecule, aiding in its identification. nih.gov While effective, derivatization adds complexity to sample preparation and the interpretation of mass spectra can be challenging. nih.govtandfonline.com

High-Resolution Mass Spectrometry in Metabolomics and Bioactivity-Guided Fractionation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern natural product discovery. rsc.orgresearchgate.net Techniques like Ultra-High-Performance Liquid Chromatography coupled with HRMS (UHPLC-HRMS) provide highly accurate mass measurements, often to within a few parts per million (ppm). nih.govacs.org This precision allows for the confident determination of the elemental composition of a compound, such as this compound (C₄₀H₃₆O₁₂). researchgate.net

HRMS is central to the field of metabolomics, which aims to comprehensively analyze the small molecules within a biological system. researchgate.net In the context of this compound research, HRMS can be used to create a detailed metabolic profile of Morus cathayana extracts. Furthermore, HRMS is a key component of bioactivity-guided fractionation. nih.govigi-global.comresearchgate.netwisdomlib.orgfrontiersin.org This strategy involves:

Preparing a crude extract of the plant material.

Testing the extract for a specific biological activity (e.g., antioxidant, anti-inflammatory).

Separating the active extract into fractions using chromatography (e.g., HPLC).

Testing each fraction for the activity to identify the most potent ones.

Using HRMS to identify the known and potentially novel compounds within the active fractions.

This iterative process narrows down the search from a complex mixture to a single bioactive compound like this compound. nih.gov Mass spectrometry imaging is an emerging technique that can visualize the spatial distribution of natural products directly in plant tissues, which can guide the extraction process. nih.govnih.gov

Advanced NMR Techniques for Complex Mixture Analysis and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of novel natural products. numberanalytics.comup.ac.zaanalis.com.myresearchgate.netajrconline.org While mass spectrometry provides the molecular formula, NMR reveals the specific arrangement of atoms and their connectivity, allowing for the complete determination of a complex structure like this compound.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required:

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

¹³C NMR: Shows the number and type of carbon atoms (e.g., CH₃, CH₂, CH, C).

DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH₃, CH₂, and CH carbon signals. analis.com.my

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically on adjacent carbons. analis.com.myajrconline.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached. analis.com.myajrconline.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule. analis.com.myajrconline.org

By piecing together the information from these experiments, the complete planar structure and often the relative stereochemistry of a molecule like this compound can be determined. Advanced NMR techniques can also be used to study the three-dimensional conformation of the molecule in solution.

Table 7.3.1: Representative NMR Data for a Flavonoid Substructure

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |

| H-6 | 6.25 (d, J=2.1 Hz) | 98.5 | C-5, C-7, C-8, C-10 |

| H-8 | 6.48 (d, J=2.1 Hz) | 93.7 | C-6, C-7, C-9, C-10 |

| H-2' | 7.70 (d, J=2.2 Hz) | 122.1 | C-2, C-4', C-6' |

| H-5' | 6.95 (d, J=8.5 Hz) | 115.8 | C-3', C-4', C-1' |

| H-6' | 7.65 (dd, J=8.5, 2.2 Hz) | 120.4 | C-2, C-4', C-2' |

This table provides illustrative NMR data for a typical flavonoid A and B ring system and is not specific to this compound. Data is based on general flavonoid spectral characteristics. up.ac.za

Development of Robust Methodologies for Quantification in Biological Matrices (pre-clinical samples)

Once a bioactive compound like this compound is identified, it is often necessary to study its behavior in biological systems (pharmacokinetics) during pre-clinical trials. This requires the development of robust and sensitive methods to quantify the compound in complex biological matrices such as plasma, urine, or tissue homogenates. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative bioanalysis due to its high sensitivity, selectivity, and speed. nih.govresearchgate.netbiorxiv.orgacs.org A typical LC-MS/MS method involves:

Sample Preparation: Extraction of the analyte from the biological matrix, often by protein precipitation or liquid-liquid extraction. nih.gov An internal standard (a structurally similar compound) is added at a known concentration to correct for variations in extraction and instrument response.

Chromatographic Separation: A rapid HPLC or UHPLC separation to resolve the analyte from endogenous matrix components that could interfere with the analysis. nih.gov

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and only a specific, characteristic product ion is monitored. This two-stage mass filtering provides exceptional selectivity and reduces background noise, allowing for very low limits of quantification (LOQ). nih.govresearchgate.net

Method validation is a critical step to ensure the reliability of the results and is performed according to international guidelines. This includes assessing the method's linearity, accuracy, precision, recovery, and matrix effects. researchgate.net

Table 7.4.1: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Value/Condition |

| Instrument | Triple Quadrupole or QTRAP Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z of this compound + H⁺ (or other adduct) |

| Product Ion (Q3) | m/z of a specific fragment ion |

| Collision Energy | Optimized for maximum fragment intensity |

| Limit of Quantification | Typically in the low ng/mL to pg/mL range biorxiv.org |

This table outlines the general parameters for a quantitative LC-MS/MS method. Specific values would need to be empirically determined for this compound.

Future Research Directions and Translational Perspectives

Discovery of Novel Bioactivities and Therapeutic Applications (Pre-clinical Focus)

The preclinical assessment of Cathayanon B has thus far revealed a spectrum of bioactivities, suggesting its potential as a lead compound for therapeutic development. Initial studies have highlighted its role in host-pathogen interactions and inflammatory processes.

A notable investigation into the anti-influenza properties of Morus alba extracts identified this compound as a contributing constituent to the observed antiviral effects. acs.org This was elucidated through ¹H NMR-based biochemometric analysis, which correlated the presence of Mulberry Diels-Alder-type adducts (MDAAs), including this compound, with anti-influenza virus activity. acs.org While this study positions this compound within a class of promising anti-infective agents, further detailed in vitro and in vivo studies are warranted to delineate its specific mechanism of action against influenza viruses and to evaluate its efficacy in preclinical models of infection.

In addition to its antiviral potential, this compound has been identified as an inhibitor of cell adhesion in bovine arterial endothelium cells. pageplace.de This finding opens an avenue for exploring its therapeutic applications in conditions where cell adhesion processes are dysregulated, such as in certain inflammatory disorders or aspects of metastasis. The precise molecular targets and signaling pathways modulated by this compound in this context remain to be elucidated.

Furthermore, computational studies have predicted this compound as a potential inhibitor of the Dengue virus NS2B/NS3 protease, a critical enzyme for viral replication. pageplace.de These in-silico findings provide a strong rationale for undertaking in vitro enzymatic assays and cell-based antiviral studies to validate this predicted activity and to determine its potential as an anti-dengue agent.

The general anti-inflammatory properties attributed to extracts of Morus species, from which this compound is derived, also suggest that this compound may play a role in modulating inflammatory responses. internationalscholarsjournals.com Future preclinical research should, therefore, aim to systematically screen this compound against a panel of inflammatory mediators and cellular models to uncover novel therapeutic applications in inflammatory diseases.

| Preclinical Bioactivity | Research Finding | Potential Therapeutic Application | Supporting Evidence |

| Anti-influenza Virus | Contributes to the anti-influenza activity of Morus alba extracts. | Treatment of influenza infections. | ¹H NMR-based biochemometric analysis. acs.org |

| Inhibition of Cell Adhesion | Inhibits cell adhesion in bovine arterial endothelium cells. | Inflammatory disorders, metastasis. | In vitro cell adhesion assays. pageplace.de |

| Anti-dengue Virus (Predicted) | Predicted to inhibit Dengue virus NS2B/NS3 protease. | Treatment of dengue fever. | In-silico molecular docking studies. pageplace.de |

| Anti-inflammatory | Implied based on the activities of Morus extracts. | Inflammatory diseases. | General findings from Morus species research. internationalscholarsjournals.com |

Strategies for Overcoming Synthetic Challenges for Scalable Production

A significant hurdle in the preclinical and potential clinical development of this compound is the challenge associated with its supply. Currently, this compound is isolated from natural sources, a process that is often low-yielding and not readily scalable to produce the quantities required for extensive research and development. acs.org To date, a total synthesis of this compound has not been reported in the scientific literature.

The complex, stereochemically rich structure of this compound, a characteristic of many Diels-Alder type adducts, presents a formidable challenge for synthetic organic chemists. The development of a total synthesis would be a critical step forward, not only for ensuring a reliable supply of the compound but also for enabling the generation of analogs for structure-activity relationship (SAR) studies.

Future synthetic strategies could focus on several key areas:

Development of a Convergent Synthetic Route: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, could be more efficient than a linear synthesis.

Stereoselective Synthesis: The development of highly stereoselective reactions to control the multiple chiral centers in this compound will be paramount. This may involve the use of chiral catalysts, auxiliaries, or substrate-controlled reactions.

Biomimetic Synthesis: A biomimetic approach that mimics the proposed biosynthetic pathway of this compound, likely involving a Diels-Alder reaction between a chalcone (B49325) and a dehydroprenylphenol derivative, could provide an elegant and potentially efficient route to the core structure.

Once a viable synthetic route is established, strategies for scalable production will need to be addressed. This would involve optimizing reaction conditions, minimizing the number of purification steps, and developing processes that are amenable to large-scale synthesis.

Integration of Multi-Omics Data in Mechanistic Studies

A deeper understanding of the mechanism of action of this compound at the molecular level is essential for its development as a therapeutic agent. The integration of multi-omics data can provide a comprehensive view of the biological pathways modulated by this compound.

To date, the primary "omics" approach applied to this compound has been a form of metabolomics, specifically ¹H NMR-based biochemometric analysis. acs.org This technique was instrumental in identifying this compound as a contributor to the anti-influenza activity of Morus extracts by correlating its chemical signature with the observed biological effect. acs.org

Future research should aim to expand upon this by incorporating a broader range of omics technologies:

Transcriptomics (RNA-Seq): To identify changes in gene expression in response to this compound treatment. This could reveal the signaling pathways and cellular processes that are transcriptionally regulated by the compound.

Proteomics: To identify changes in protein expression and post-translational modifications. This would provide insights into the downstream effects of this compound on cellular function.

Metabolomics: Beyond initial identification, detailed metabolomic profiling could reveal how this compound affects cellular metabolism, providing further clues to its mechanism of action.

By integrating data from these different omics platforms, a more complete picture of the biological effects of this compound can be constructed. This will be invaluable for identifying its direct molecular targets and for understanding its polypharmacological effects.

Development of this compound or its Analogs as Pre-clinical Research Tools

Beyond its potential as a therapeutic agent, this compound and its future synthetic analogs could serve as valuable preclinical research tools. The development of such tools is contingent on a more detailed understanding of their specific molecular targets and mechanisms of action.

Should a specific and potent interaction with a particular biological target be identified, this compound or a simplified, more synthetically accessible analog could be developed as a chemical probe. Such probes are essential for:

Target Validation: Confirming the role of a specific protein or pathway in a disease process.

Elucidating Biological Pathways: Investigating the intricacies of cellular signaling and metabolic networks.

Assay Development: Creating robust assays for high-throughput screening of other potential drug candidates.

The journey from a natural product with interesting bioactivity to a validated preclinical research tool is a long one, requiring a multidisciplinary approach encompassing natural product chemistry, synthetic chemistry, and chemical biology. For this compound, the initial steps have been taken, but a significant amount of research is still required to realize its full potential in this arena.

Q & A

Q. How can researchers critically appraise methodological rigor in studies of this compound’s mechanisms?

Q. What advanced statistical models are suitable for analyzing time-dependent effects of this compound?

Q. How does solvent selection impact the reproducibility of this compound’s crystallization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.